molecular formula C17H20N2O4S2 B5793290 2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5793290
M. Wt: 380.5 g/mol
InChI Key: LFQFJDIMSVOCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE is an organic compound with a complex structure that includes a phenoxy group, a thienylsulfonyl group, and a piperazine ring

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles[][1].

Major Products Formed

Scientific Research Applications

2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENOXY)TRIETHYLAMINE: Shares the phenoxy group but differs in the presence of the triethylamine moiety.

    2-(2-METHOXY-4-METHYLPHENOXY)PHENYLAMINE: Contains a similar phenoxy group but with additional methoxy and phenylamine groups[][1].

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-14-4-6-15(7-5-14)23-13-16(20)18-8-10-19(11-9-18)25(21,22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQFJDIMSVOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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